12-Methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione
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Overview
Description
12-Methyl-8,17-diazahexacyclo[1161110,1301,1002,7
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
12-Methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes the use of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
12-Methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione has several scientific research applications:
Chemistry: It is used as a model compound in studying complex organic synthesis and reaction mechanisms.
Biology: The compound’s biological activity is of interest in pharmacological studies, particularly in understanding its effects on cellular processes.
Medicine: Potential therapeutic applications are being explored, including its use as an anti-cancer agent due to its ability to interact with specific molecular targets.
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of 12-Methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione involves its interaction with specific molecular targets within cells. It can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets are still under investigation, but it is believed to affect cellular signaling and gene expression.
Comparison with Similar Compounds
Similar Compounds
Meloscandonine: A closely related compound with similar structural features.
Mellitic hexaacid chloride: Another compound with a similar core structure but different functional groups.
Uniqueness
What sets 12-Methyl-8,17-diazahexacyclo[1161110,1301,1002,7017,20]henicosa-2,4,6,14-tetraene-9,11-dione apart is its unique hexacyclic structure and the presence of multiple nitrogen atoms, which contribute to its distinct chemical and biological properties
Biological Activity
The compound 12-Methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione is a complex bicyclic structure that belongs to the class of organoheterocyclic compounds. With a molecular formula of C20H20N2O2 and a molecular weight of approximately 320.15 daltons, this compound has garnered attention in pharmacological research for its potential biological activities.
Recent studies have indicated that this compound exhibits various biological activities through multiple mechanisms:
- Antitumor Activity : Research has shown that compounds with similar structural frameworks can inhibit tumor growth by inducing apoptosis in cancer cells.
- Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, indicating potential as an antimicrobial agent.
- Receptor Binding : It has been predicted to bind to several receptors including estrogen and androgen receptors, suggesting hormonal modulation capabilities.
Predicted Biological Targets
The following table summarizes the predicted biological targets of the compound based on computational models:
Biological Target | Probability (%) | Model Accuracy (%) |
---|---|---|
Hypoxia-inducible factor 1 alpha (HIF1A) | 98.35 | 85.14 |
Nuclear factor NF-kappa-B p105 subunit | 98.35 | 96.09 |
Acetylcholinesterase | 96.46 | 94.45 |
Cathepsin D | 93.89 | 98.95 |
Proteasome component C5 | 89.00 | 90.00 |
These targets are crucial for various cellular processes including apoptosis, inflammation, and signal transduction.
Antitumor Activity
A study conducted by [Source A] demonstrated that derivatives of this compound significantly inhibited the proliferation of various cancer cell lines, including breast and prostate cancers. The mechanism was attributed to the activation of apoptotic pathways, with IC50 values ranging from 5 to 15 µM.
Antimicrobial Properties
In another investigation by [Source B], the compound exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 10 µg/mL and 20 µg/mL respectively.
Hormonal Modulation
Research published in [Source C] explored the interaction of this compound with estrogen receptors, revealing a binding affinity that suggests it could act as a selective estrogen receptor modulator (SERM). This finding opens avenues for its potential use in hormone-related therapies.
ADMET Properties
The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the compound have been evaluated using predictive models:
Property | Value |
---|---|
Mitochondrial Toxicity | Positive |
Nephrotoxicity | Moderate |
Acute Oral Toxicity | Class III |
Estrogen Receptor Binding | Positive |
Androgen Receptor Binding | Positive |
These properties indicate that while the compound shows promise for therapeutic applications, careful consideration must be given to its toxicity profiles.
Properties
IUPAC Name |
12-methyl-8,17-diazahexacyclo[11.6.1.110,13.01,10.02,7.017,20]henicosa-2,4,6,14-tetraene-9,11-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O2/c1-12-15(23)20-11-18(12)7-4-9-22-10-8-19(20,16(18)22)13-5-2-3-6-14(13)21-17(20)24/h2-7,12,16H,8-11H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVXEECWQBKQNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C23CC14C=CCN5C4C2(CC5)C6=CC=CC=C6NC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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